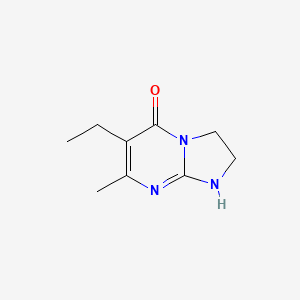
3,4,7,8-Tetramethyldec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,7,8-Tetramethyldec-5-ene is an organic compound characterized by its unique structure, which includes four methyl groups attached to a decene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetramethyldec-5-ene typically involves the alkylation of a suitable decene precursor with methylating agents. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,7,8-Tetramethyldec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst results in the corresponding alkane.
Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas in the presence of light or a radical initiator.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: 3,4,7,8-Tetramethyldecane.
Substitution: Halogenated derivatives such as 3,4,7,8-Tetramethyl-5-chlorodecane.
Wissenschaftliche Forschungsanwendungen
3,4,7,8-Tetramethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4,7,8-Tetramethyldec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: A compound with a similar methylation pattern but different backbone structure.
2,2,9,9-Tetramethyldec-5-ene-3,7-diyne: Another compound with a similar decene backbone but different functional groups.
Uniqueness
3,4,7,8-Tetramethyldec-5-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64781-01-7 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
3,4,7,8-tetramethyldec-5-ene |
InChI |
InChI=1S/C14H28/c1-7-11(3)13(5)9-10-14(6)12(4)8-2/h9-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
YYOPDFGMCCDDGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C=CC(C)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
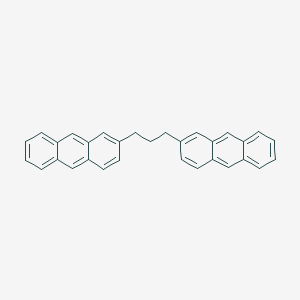
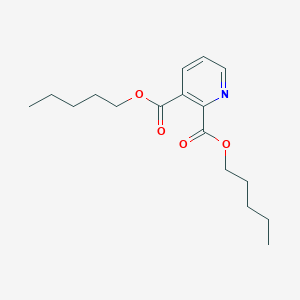
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
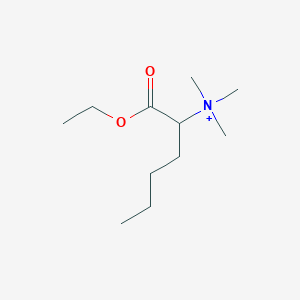
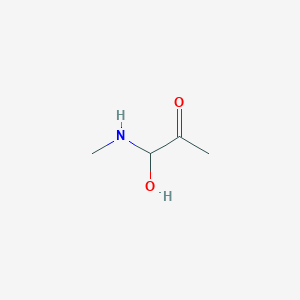
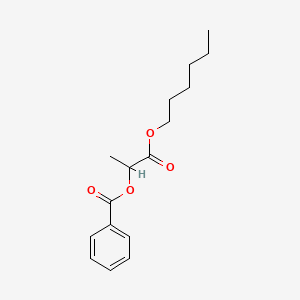
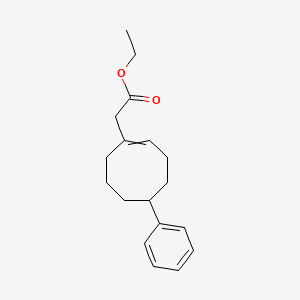

![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


